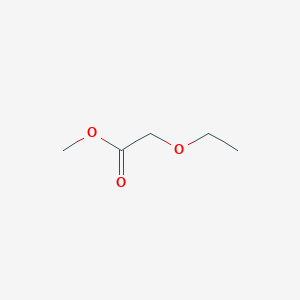

Methyl 2-ethoxyacetate

概要

説明

Methyl 2-ethoxyacetate: is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxyacetate can be synthesized through the esterification of ethoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification process. This involves the reaction of ethoxyacetic acid with methanol in the presence of a strong acid catalyst, followed by distillation to purify the product . The process is optimized to achieve high yields and purity of the final product.

化学反応の分析

Types of Reactions: Methyl 2-ethoxyacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethoxyacetic acid using oxidizing agents such as potassium permanganate or chromic acid .

Reduction: Reduction of this compound can yield ethoxyethanol using reducing agents like lithium aluminum hydride .

Common Reagents and Conditions:

Hydrolysis: Acid or base catalyst, water, reflux conditions.

Oxidation: Potassium permanganate or chromic acid, acidic medium.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

Hydrolysis: Ethoxyacetic acid and methanol.

Oxidation: Ethoxyacetic acid.

Reduction: Ethoxyethanol.

科学的研究の応用

Industrial Applications

-

Solvent in Coatings and Inks

- Methyl 2-ethoxyacetate serves as a solvent in the formulation of paints, coatings, and inks due to its excellent solvency properties. It helps to improve the flow and leveling of coatings while enhancing drying times.

-

Chemical Intermediate

- The compound is utilized as a chemical intermediate in the synthesis of various organic compounds. It acts as a building block in the production of pharmaceuticals and agrochemicals.

-

Extraction Agent

- This compound is employed in extraction processes, particularly in the separation of natural products from plant materials. Its ability to dissolve a wide range of organic compounds enhances its effectiveness in these applications.

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs)

-

Drug Formulation

- This compound is incorporated into drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. This application is crucial in developing effective medications with improved patient outcomes.

Case Study 1: Use as a Solvent in Paints

A study evaluated the performance of this compound as a solvent in water-based paint formulations. Results indicated that incorporating this solvent improved the paint's viscosity and drying time significantly compared to traditional solvents. The study highlighted its environmental advantages due to lower volatile organic compound (VOC) emissions .

Case Study 2: Synthesis of Pyrimidine Derivatives

Research focused on synthesizing 4-hydroxy-2-mercapto-5-methoxypyrimidine using this compound as an intermediate. The synthesis route demonstrated high yields and purity, showcasing the compound's utility in pharmaceutical chemistry .

Toxicological Considerations

While this compound is widely used, it is essential to consider its safety profile. Toxicological assessments indicate potential health risks associated with inhalation or dermal exposure, necessitating proper handling procedures during industrial use . Regulatory bodies have established guidelines to mitigate exposure risks, emphasizing the need for safety data sheets (SDS) for users.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial | Solvent for coatings and inks | Improved flow, leveling, and drying times |

| Chemical Synthesis | Intermediate for pharmaceuticals | High yield in API production |

| Extraction | Natural product extraction | Effective separation of organic compounds |

| Pharmaceutical | Drug formulation | Enhanced solubility and bioavailability |

作用機序

The mechanism of action of methyl 2-ethoxyacetate involves its ability to act as a solvent and reactant in various chemical processes. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and enhancing the efficiency of industrial processes . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with .

類似化合物との比較

Comparison: Methyl 2-ethoxyacetate is unique due to its specific combination of ethoxy and methoxy functional groups, which provide it with distinct solvency properties and reactivity compared to similar compounds . For example, ethyl methoxyacetate and methyl methoxyacetate have different alkyl groups, which can affect their boiling points, solubility, and reactivity . Ethyl ethoxyacetate, on the other hand, has a similar structure but with an ethyl group instead of a methyl group, resulting in slightly different physical and chemical properties .

生物活性

Methyl 2-ethoxyacetate, also known as ethyl 2-methoxyacetate, is an organic compound that has garnered attention for its various biological activities and applications in chemical synthesis. This article reviews the biological effects, toxicity, and potential therapeutic uses of this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is an ester formed from methanol and 2-ethoxyacetic acid. Its chemical structure is represented as follows:

It exists as a colorless liquid with a pleasant odor and is miscible with organic solvents. Its physical properties include a boiling point of approximately 145 °C and a density of around 0.93 g/cm³.

1. Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic properties at elevated concentrations. A study highlighted that exposure to this compound can lead to significant cellular damage, particularly affecting reproductive cells. The critical health effects associated with exposure include developmental and reproductive toxicity, with teratogenic effects observed in animal models at low doses .

Table 1: Cytotoxic Effects of this compound

| Study Reference | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| 10 | Significant cell death | |

| 50 | Severe teratogenic effects | |

| Varies | Genotoxic potential |

2. Enzymatic Activity

This compound has been utilized in various biochemical applications due to its ability to act as a substrate in enzymatic reactions. For instance, it has been shown to participate in lipase-mediated kinetic resolutions, demonstrating high enantioselectivity in the synthesis of chiral compounds . This property makes it valuable in pharmaceutical chemistry for drug development.

Toxicological Profile

The toxicological assessment of this compound reveals significant concerns regarding its safety profile. The compound has been classified as having reproductive and developmental toxicity potential, similar to other related esters such as 2-methoxyacetic acid (2-MEA). Studies have indicated that even low-level exposure can pose risks to human health, particularly concerning reproductive health .

Table 2: Toxicological Data Summary

Case Study: Occupational Exposure

A case study involving workers exposed to this compound highlighted the compound's potential for causing adverse health effects. Workers reported symptoms consistent with exposure to solvents, including headaches and dizziness. Long-term exposure was linked to reproductive health issues, reinforcing the need for strict regulatory measures when handling this compound in industrial settings .

特性

IUPAC Name |

methyl 2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFNAOBWGRMDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315333 | |

| Record name | methyl 2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-26-5 | |

| Record name | 17640-26-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。